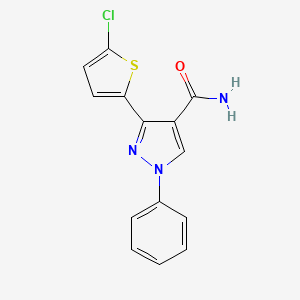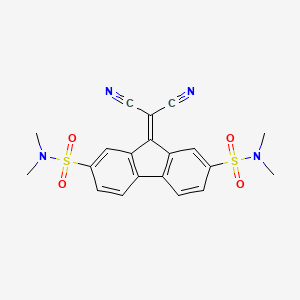
9-(dicyanomethylene)-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(dicyanomethylene)-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide, also known as DCTM or DCTSF, is a fluorescent dye that has been widely used in scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 9-(dicyanomethylene)-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide involves its ability to act as a fluorescent probe. When excited with light of a specific wavelength, 9-(dicyanomethylene)-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide emits light at a longer wavelength, which can be detected and used for imaging. The fluorescence intensity of 9-(dicyanomethylene)-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide is also pH-dependent, which makes it useful as a pH sensor.
Biochemical and Physiological Effects:
9-(dicyanomethylene)-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide does not have any known biochemical or physiological effects on living organisms. It is a non-toxic dye that is commonly used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 9-(dicyanomethylene)-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide is its high fluorescence quantum yield, which makes it a highly sensitive fluorescent probe. It is also relatively stable and can be easily synthesized in large quantities. However, one limitation of 9-(dicyanomethylene)-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide is its pH-dependent fluorescence, which can make it difficult to use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the use of 9-(dicyanomethylene)-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide in scientific research. One potential application is in the development of new pH sensors for use in biological samples. 9-(dicyanomethylene)-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide could also be used in the development of new fluorescent probes for imaging other molecules, such as proteins and nucleic acids. Additionally, the synthesis method for 9-(dicyanomethylene)-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide could be optimized to improve its yield and purity.
Métodos De Síntesis
The synthesis of 9-(dicyanomethylene)-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide involves the reaction of 9,9-dimethyl-9H-fluorene-2,7-diamine with malononitrile in the presence of sulfuric acid. The resulting product is then sulfonated with sulfuric acid to form DCTSF. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
9-(dicyanomethylene)-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide has been widely used in scientific research applications, particularly in the field of fluorescence microscopy. It is commonly used as a fluorescent probe for imaging biological samples, including cells and tissues. 9-(dicyanomethylene)-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide has also been used as a pH sensor, as its fluorescence intensity is pH-dependent.
Propiedades
IUPAC Name |
9-(dicyanomethylidene)-2-N,2-N,7-N,7-N-tetramethylfluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-23(2)29(25,26)14-5-7-16-17-8-6-15(30(27,28)24(3)4)10-19(17)20(18(16)9-14)13(11-21)12-22/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVXMRFYNKDBMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=C(C#N)C#N)C=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359742 |
Source


|
| Record name | 9-(dicyanomethylidene)-2-N,2-N,7-N,7-N-tetramethylfluorene-2,7-disulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5763-05-3 |
Source


|
| Record name | 9-(dicyanomethylidene)-2-N,2-N,7-N,7-N-tetramethylfluorene-2,7-disulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5841799.png)
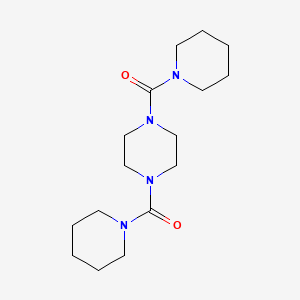

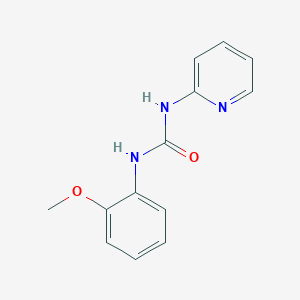

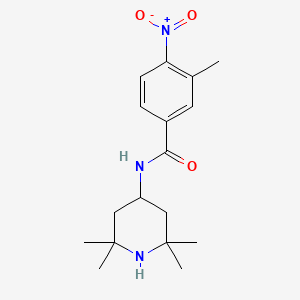
![5,5,6-trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone hydrobromide](/img/structure/B5841834.png)
![2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5841846.png)
![6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-2-quinazolinamine](/img/structure/B5841854.png)
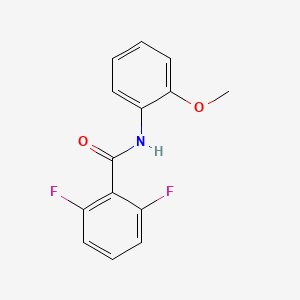
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-pyridinylmethyl)urea](/img/structure/B5841866.png)

![6-chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5841884.png)
